molecular formula C23H20F3N3O3S2 B2432753 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 689262-90-6

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2432753
M. Wt: 507.55
InChI Key: PHKRXBRQPGRGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C23H20F3N3O3S2 and its molecular weight is 507.55. The purity is usually 95%.
BenchChem offers high-quality 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Research on related compounds demonstrates the importance of crystal structure analysis in understanding the molecular conformation and interaction patterns within these complex molecules. For example, the study by Subasri et al. (2016) on crystal structures of similar acetamides highlights the folded conformation around the methylene atom of the thioacetamide bridge, which is critical for stabilizing the molecule's structure through intramolecular hydrogen bonding (Subasri et al., 2016).

Antitumor and Antimicrobial Applications

Compounds with similar frameworks have been synthesized and evaluated for their potential antitumor and antimicrobial activities. Hafez and El-Gazzar (2017) synthesized novel derivatives that showed potent anticancer activity against various human cancer cell lines, highlighting the potential of these compounds as templates for developing new anticancer medications (Hafez & El-Gazzar, 2017). Additionally, the antimicrobial activity of novel sulfonamide derivatives, as studied by Fahim and Ismael (2019), suggests the broad utility of these compounds in combating microbial infections (Fahim & Ismael, 2019).

Enzyme Inhibition for Therapeutic Targeting

The potential of related compounds to inhibit key enzymes, such as thymidylate synthase and dihydrofolate reductase, as investigated by Gangjee et al. (2008 & 2009), underscores their significance in developing therapies targeting cancer and infectious diseases. These studies showcase the dual inhibitory activity on crucial folate pathway enzymes, offering insights into designing drugs with enhanced efficacy and selectivity (Gangjee et al., 2008), (Gangjee et al., 2009).

properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O3S2/c1-14-11-18-20(34-14)21(31)29(12-15-5-3-2-4-6-15)22(28-18)33-13-19(30)27-16-7-9-17(10-8-16)32-23(24,25)26/h2-10,14H,11-13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKRXBRQPGRGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

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